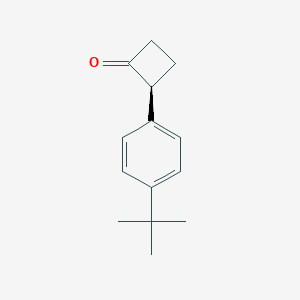
(2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one: is a chiral cyclobutanone derivative. Cyclobutanones are four-membered ring ketones that are of interest in organic chemistry due to their strained ring structure, which makes them reactive intermediates in various chemical reactions. The presence of the tert-butylphenyl group adds steric bulk and influences the compound’s reactivity and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one typically involves the following steps:
Cyclobutanone Formation: The cyclobutanone ring can be formed through [2+2] cycloaddition reactions or via intramolecular cyclization of suitable precursors.
Introduction of the tert-Butylphenyl Group: This can be achieved through Friedel-Crafts acylation or alkylation reactions, where the tert-butylphenyl group is introduced to the cyclobutanone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are fine-tuned to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butylphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
(2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one:
Chemistry: As a reactive intermediate in organic synthesis.
Biology: Potential use in studying enzyme-catalyzed reactions involving cyclobutanones.
Medicine: Investigation of its biological activity and potential therapeutic uses.
Industry: Use in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one would depend on its specific interactions with molecular targets. Generally, cyclobutanones can act as electrophiles in reactions with nucleophiles, and the tert-butylphenyl group can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Cyclobutanone: The parent compound without the tert-butylphenyl group.
(2S)-2-Phenylcyclobutan-1-one: Similar structure but with a phenyl group instead of a tert-butylphenyl group.
(2S)-2-(4-Methylphenyl)cyclobutan-1-one: Similar structure with a methylphenyl group.
Uniqueness
The presence of the tert-butylphenyl group in (2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one adds steric bulk, which can influence the compound’s reactivity, stability, and interactions with other molecules. This makes it unique compared to simpler cyclobutanone derivatives.
特性
CAS番号 |
918831-67-1 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
(2S)-2-(4-tert-butylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C14H18O/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(12)15/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
InChIキー |
LLNHPYGEORRVFL-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H]2CCC2=O |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12617872.png)
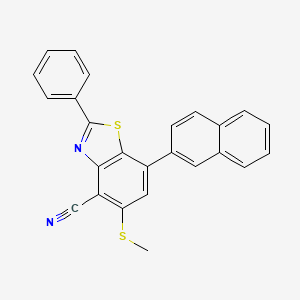
![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B12617883.png)
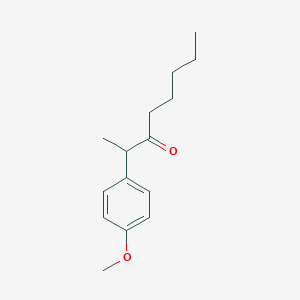
![7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12617890.png)
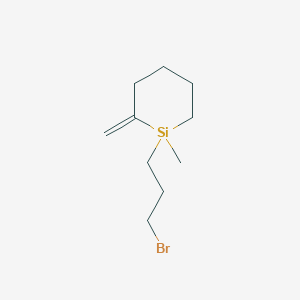
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(cyclohexylmethylamino)-4-oxobutanoate](/img/structure/B12617918.png)
![(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol](/img/structure/B12617919.png)
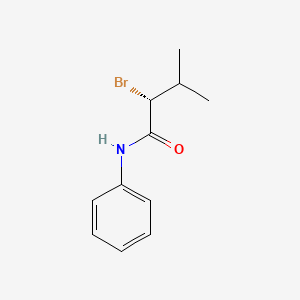

![2-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12617935.png)
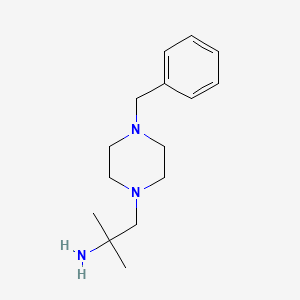
![Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester](/img/structure/B12617946.png)
